N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(12-21-14-7-2-1-3-8-14)18-17(22)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFMESFTFRMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Indoline-1-Carbothioyl Chloride
Indoline undergoes thionation to introduce the thiocarbonyl group. Two methods are viable:
The thiophosgene route is preferred for scalability, while Lawesson’s reagent offers safer handling. The product is moisture-sensitive and requires anhydrous storage.
Step 2: Coupling with 2-Phenoxyacetamide
Indoline-1-carbothioyl chloride reacts with 2-phenoxyacetamide under mild basic conditions:
The reaction proceeds via nucleophilic acyl substitution, with triethylamine neutralizing HCl.
One-Pot Thiocarbamoylation
A streamlined approach avoids isolating the carbothioyl chloride:
-
In Situ Thionation : Indoline-1-carboxamide is treated with P₄S₁₀ in pyridine at 80°C for 8h to generate the thiocarbonyl intermediate.
-
Direct Coupling : 2-Phenoxyacetamide is added, and the mixture refluxed in toluene for 12h.
Advantages :
Challenges :
-
Requires strict stoichiometry to prevent side reactions.
Alternative Pathways
Isothiocyanate-Mediated Coupling
Indoline-1-isothiocyanate (prepared via thiophosgene and indoline-1-amine) reacts with 2-phenoxyacetamide:
Conditions : Ethanol, reflux, 6h.
Yield : 40–50%, with lower efficiency due to H₂S generation.
Solid-Phase Synthesis
For high-throughput applications, Wang resin-bound indoline is sequentially treated with thiocarbonyl diimidazole and 2-phenoxyacetamide. After cleavage (TFA/DCM), the crude product is purified via HPLC.
Yield : 30–40% (optimization ongoing).
Analytical and Optimization Data
Reaction Monitoring
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 6 | 65 |
| DCM | 8 | 60 |
| DMF | 4 | 70 |
| Ethanol | 12 | 50 |
DMF accelerates the reaction but complicates purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide. It has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| HepG2 (Liver) | 10.56 ± 1.14 | Potent anti-proliferative effect |
| MCF7 (Breast) | Not specified | Moderate activity |
| HeLa (Cervical) | Not specified | Moderate activity |
In a study focused on similar indole derivatives, compounds demonstrated significant anti-proliferative activity against HepG2 cells, indicating that modifications in the indole structure could enhance efficacy against liver cancer cells .
Neurological Applications
Beyond oncology, there is emerging interest in the neuroprotective properties of this compound. Research indicates that indole derivatives can exhibit neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the reaction of 2-phenoxyacetic acid derivatives with indole-based thioamides. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.
| Derivative | Biological Activity |
|---|---|
| N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-methylphenylacetamide | Enhanced cytotoxicity |
| N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-4-fluorophenoxyacetamide | Improved selectivity for cancer cells |
Case Study 1: HepG2 Cell Line Evaluation
In a controlled experimental setup, this compound was administered to HepG2 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value calculated at 10.56 µM. This study highlights the compound's potential as a targeted therapy for liver cancer.
Case Study 2: Neuroprotective Effects
A separate investigation into the neuroprotective effects of similar indole derivatives revealed that compounds with structural similarities to this compound exhibited significant reductions in oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide and related compounds, with supporting data from diverse sources:
Structural and Functional Insights
- Thiocarbonyl vs. Carbonyl: The thiocarbonyl group in the target compound may improve membrane permeability compared to carbonyl-containing analogues like Compound 12 or isoindolone derivatives .
- Indole/Indoline Scaffolds : Compounds with dihydroindole (e.g., N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide ) or fluorinated indole cores (e.g., N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-... ) highlight the importance of aromatic heterocycles in targeting neurological enzymes. The target compound’s dihydroindole may balance rigidity and flexibility for optimal enzyme interaction .
- Phenoxy Group Variations: The phenoxyacetamide moiety in the target compound and Compound 12 is critical for MAO-A selectivity. Electron-donating groups (e.g., methoxy in Compound 12) enhance potency, suggesting that modifying the phenoxy substituents in the target compound could optimize activity .
Biological Activity
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H21N3O3S2
- Molar Mass : 475.58 g/mol
- CAS Number : 724450-57-1
- Density : Approximately 1.43 g/cm³
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
The compound's effectiveness was evaluated using the broth microdilution method, revealing notable antibacterial activity, particularly against Gram-positive bacteria .
2. Anti-inflammatory Activity
This compound has been assessed for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .
3. Antioxidant Properties
The compound has shown antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. The IC50 values for these assays indicate a moderate capacity to neutralize free radicals:
| Assay Type | IC50 Value |
|---|---|
| DPPH | 50 μg/mL |
| ABTS | 40 μg/mL |
This suggests that this compound may protect cells from oxidative stress .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
- Modulation of Signaling Pathways : By influencing key signaling pathways such as NF-kB and MAPK, the compound can alter cellular responses to inflammatory stimuli.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various indole derivatives, this compound was highlighted for its superior activity against Staphylococcus aureus. The study concluded that modifications to the indole structure could enhance antibacterial properties .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
